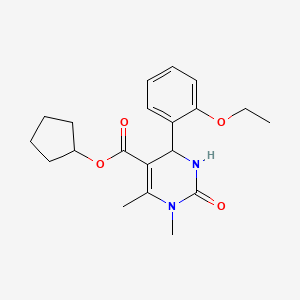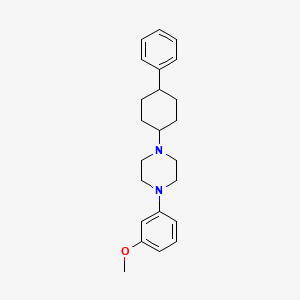![molecular formula C16H17N3O3 B4907719 N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4907719.png)
N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is an organic compound that belongs to the class of amides. This compound features both an ethoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyaniline and 3-pyridinemethanol.
Formation of Intermediate: The 2-ethoxyaniline is reacted with ethanediamide under acidic or basic conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-pyridinemethanol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings.
類似化合物との比較
Similar Compounds
- N-(2-METHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
- N-(2-CHLOROPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-8-4-3-7-13(14)19-16(21)15(20)18-11-12-6-5-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKACSVPHVZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4907637.png)

![5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4907656.png)
![4-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4907660.png)
![(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B4907671.png)
![1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4907672.png)

![2-[5-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]tetrazol-1-yl]-N-[2-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B4907681.png)
![(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4907692.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B4907713.png)

![N-{3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B4907718.png)
![N-isopropyl-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B4907727.png)
